Cas no 2138525-46-7 (N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzene-1-sulfonamide)
N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- EN300-1167156
- N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzene-1-sulfonamide
- 2138525-46-7
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- Inchi: 1S/C14H13N3O6S/c15-11-7-13-14(23-6-5-22-13)8-12(11)16-24(20,21)10-3-1-9(2-4-10)17(18)19/h1-4,7-8,16H,5-6,15H2
- InChI Key: VGMJNWHXMVWACG-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)[N+](=O)[O-])(NC1=CC2=C(C=C1N)OCCO2)(=O)=O
Computed Properties
- Exact Mass: 351.05250632g/mol
- Monoisotopic Mass: 351.05250632g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 552
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 145Ų
N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1167156-0.05g |
2138525-46-7 | 0.05g |
$816.0 | 2023-06-08 | |||
| Enamine | EN300-1167156-0.1g |
2138525-46-7 | 0.1g |
$855.0 | 2023-06-08 | |||
| Enamine | EN300-1167156-0.25g |
2138525-46-7 | 0.25g |
$893.0 | 2023-06-08 | |||
| Enamine | EN300-1167156-0.5g |
2138525-46-7 | 0.5g |
$933.0 | 2023-06-08 | |||
| Enamine | EN300-1167156-1.0g |
2138525-46-7 | 1g |
$971.0 | 2023-06-08 | |||
| Enamine | EN300-1167156-2.5g |
2138525-46-7 | 2.5g |
$1903.0 | 2023-06-08 | |||
| Enamine | EN300-1167156-5.0g |
2138525-46-7 | 5g |
$2816.0 | 2023-06-08 | |||
| Enamine | EN300-1167156-10.0g |
2138525-46-7 | 10g |
$4176.0 | 2023-06-08 | |||
| Enamine | EN300-1167156-50mg |
2138525-46-7 | 50mg |
$816.0 | 2023-10-03 | |||
| Enamine | EN300-1167156-100mg |
2138525-46-7 | 100mg |
$855.0 | 2023-10-03 |
N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzene-1-sulfonamide Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzene-1-sulfonamide
Professional Introduction to N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzene-1-sulfonamide (CAS No. 2138525-46-7)
N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzene-1-sulfonamide, identified by its CAS number 2138525-46-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule has garnered attention due to its structural complexity and potential biological activities, making it a subject of extensive study in academic and industrial laboratories.
The< strong>N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzene-1-sulfonamide structure combines two pharmacophoric regions: the< strong>1,4-benzodioxin moiety and the< strong>4-nitrobenzene-1-sulfonamide group. The< strong>1,4-benzodioxin scaffold is known for its presence in various bioactive natural products and synthetic drugs, exhibiting properties that can modulate biological pathways. The< strong>4-nitrobenzene-1-sulfonamide component introduces a sulfonamide functional group, which is widely recognized for its role in drug design due to its ability to enhance binding affinity and metabolic stability.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with enhanced efficacy and reduced side effects. The< strong>N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzene-1-sulfonamide compound has been investigated for its potential applications in treating various diseases, including inflammatory disorders and infectious diseases. Its unique structural features have prompted researchers to explore its pharmacological profile in detail.
The synthesis of< strong>N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzene-1-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to optimize the process, including palladium-catalyzed cross-coupling reactions and selective functional group transformations. These techniques have enabled the production of this compound in sufficient quantities for further biological evaluation.
The pharmacological evaluation of< strong>N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzene-1-sulfonamide has revealed promising results in preclinical studies. Initial experiments have shown that this compound exhibits inhibitory activity against certain enzymes and receptors involved in disease pathogenesis. Specifically, it has demonstrated potential as an inhibitor of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses. Additionally, the< strong>sulfonamide moiety has been found to contribute to the compound's ability to interact with biological targets, enhancing its therapeutic potential.
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